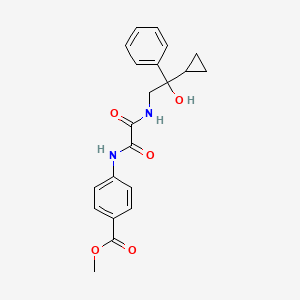
Methyl 4-(2-((2-cyclopropyl-2-hydroxy-2-phenylethyl)amino)-2-oxoacetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 4-(2-((2-cyclopropyl-2-hydroxy-2-phenylethyl)amino)-2-oxoacetamido)benzoate is a useful research compound. Its molecular formula is C21H22N2O5 and its molecular weight is 382.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 4-(2-((2-cyclopropyl-2-hydroxy-2-phenylethyl)amino)-2-oxoacetamido)benzoate, known by its CAS number 1421489-25-9, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H22N2O5, with a molecular weight of 382.4 g/mol. The structure features a benzoate moiety linked to a cyclopropyl and phenylethyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1421489-25-9 |
| Molecular Formula | C21H22N2O5 |
| Molecular Weight | 382.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial activity. For instance, derivatives of benzoates have shown effectiveness against various pathogens, including bacteria and fungi. The presence of the cyclopropyl and phenylethyl groups may enhance the interaction with microbial targets, potentially leading to increased efficacy.
Anticancer Activity
Research has focused on the anticancer properties of similar benzoate derivatives. The mechanism often involves the induction of apoptosis in cancer cells. For example, compounds that share structural similarities with this compound have been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism or replication, disrupting normal cellular functions.
- Induction of Apoptosis : By triggering apoptotic pathways, the compound can lead to programmed cell death in target cells, particularly in cancerous tissues.
- Interaction with Receptors : The structural components may allow for binding to specific biological receptors, modulating signaling pathways that regulate cell growth and survival.
Study on Antimicrobial Effects
A study conducted on related benzoate compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study reported a minimum inhibitory concentration (MIC) of 32 μg/mL for certain derivatives, indicating potential as therapeutic agents against resistant bacterial strains .
Study on Anticancer Properties
In vitro studies highlighted that compounds with similar structures induced apoptosis in breast cancer cell lines (MCF7). The results showed a reduction in cell viability by approximately 60% at a concentration of 50 μM after 48 hours of treatment .
Eigenschaften
IUPAC Name |
methyl 4-[[2-[(2-cyclopropyl-2-hydroxy-2-phenylethyl)amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-28-20(26)14-7-11-17(12-8-14)23-19(25)18(24)22-13-21(27,16-9-10-16)15-5-3-2-4-6-15/h2-8,11-12,16,27H,9-10,13H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHZGYAQMZNDBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














